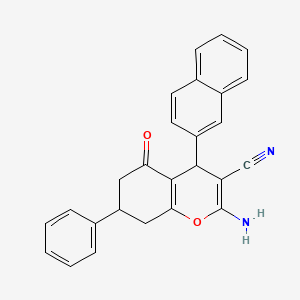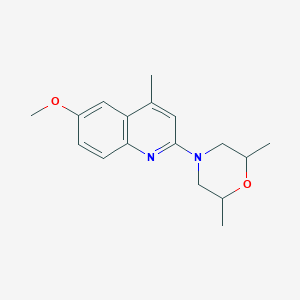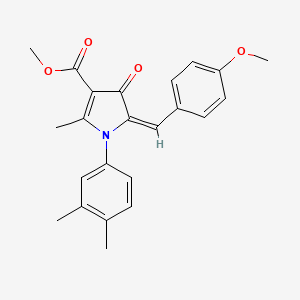![molecular formula C20H18Cl2N4O4 B5027178 1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione CAS No. 5568-56-9](/img/structure/B5027178.png)
1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s, and since then, it has been extensively studied for its potential applications in scientific research.
作用機序
1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, this compound can modulate the release of dopamine and other neurotransmitters, which can have downstream effects on various physiological and behavioral processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the modulation of reward-related behaviors. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic effects in the treatment of substance use disorders.
実験室実験の利点と制限
One of the main advantages of 1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is its high selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower doses. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain stable levels of the compound in the body over time.
将来の方向性
There are a number of future directions for research on 1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is the potential therapeutic effects of dopamine D3 receptor antagonists in the treatment of addiction and other psychiatric disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have improved efficacy and fewer side effects compared to this compound. Finally, future research could focus on the development of novel imaging agents that could be used to visualize dopamine D3 receptor expression in vivo, which could have important implications for the diagnosis and treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the condensation of 3,5-dichlorophenylacetic acid with 4-nitrophenylpiperazine in the presence of thionyl chloride. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,2-dione to yield this compound. The overall yield of this synthesis method is around 25%.
科学的研究の応用
1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound has been used in preclinical studies to investigate the potential therapeutic effects of dopamine D3 receptor antagonists in the treatment of addiction, schizophrenia, and other psychiatric disorders.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4/c21-13-9-14(22)11-17(10-13)25-19(27)12-18(20(25)28)24-7-5-23(6-8-24)15-1-3-16(4-2-15)26(29)30/h1-4,9-11,18H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICHCNGFJGTIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386120 |
Source


|
| Record name | STK391915 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5568-56-9 |
Source


|
| Record name | STK391915 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5027099.png)
![N-(1-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5027113.png)

![3-allyl-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027124.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5027127.png)
![N-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5027135.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5027139.png)

![1,4-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5027150.png)
![1-{1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5027152.png)

![1-[5-(4-fluorophenoxy)pentyl]piperidine](/img/structure/B5027171.png)